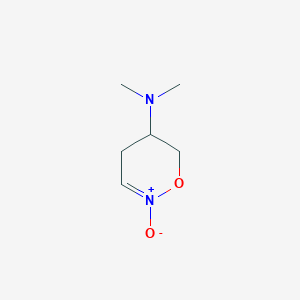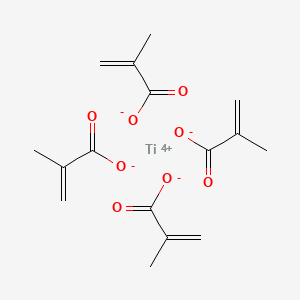
Titanium(4+) methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(4+) methacrylate is a coordination compound that combines titanium in its +4 oxidation state with methacrylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through the reaction of titanium alkoxides with methacrylic acid. The general reaction involves the substitution of alkoxide groups with methacrylate groups. This process typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and methacrylic acid. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through techniques like distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: It can initiate polymerization reactions, particularly in the formation of polymethyl methacrylate (PMMA).
Coordination Reactions: It can form complexes with other ligands, leading to the creation of new coordination compounds.
Common Reagents and Conditions
Polymerization: Common reagents include free radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve temperatures ranging from 60°C to 80°C.
Coordination Reactions: Reagents such as phosphonate or acetate ligands are used, and reactions are often carried out in solvents like ethanol or methanol.
Major Products Formed
Polymethyl Methacrylate (PMMA): A major product formed through polymerization reactions.
Titanium Coordination Complexes: Various complexes formed through coordination reactions with different ligands.
Applications De Recherche Scientifique
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for use in biomedical implants and coatings due to its biocompatibility and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including coatings and composites, due to its excellent mechanical and thermal properties.
Mécanisme D'action
The mechanism by which titanium(4+) methacrylate exerts its effects involves the coordination of methacrylate ligands to the titanium center. This coordination enhances the reactivity of the titanium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, which can lead to the initiation of polymerization reactions or the stabilization of biomolecules in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) Oxoacrylates: These compounds also contain titanium in the +4 oxidation state and acrylate ligands, but they differ in their specific ligand structures and reactivity.
Titanium(IV) Alkoxides: These compounds have alkoxide ligands instead of methacrylate ligands and are commonly used as precursors in the synthesis of titanium-based materials.
Uniqueness
Titanium(4+) methacrylate is unique due to its ability to initiate polymerization reactions and form stable complexes with a wide range of ligands. This versatility makes it a valuable compound in various fields, from materials science to biomedical engineering.
Propriétés
Numéro CAS |
69064-20-6 |
|---|---|
Formule moléculaire |
C16H20O8Ti |
Poids moléculaire |
388.19 g/mol |
Nom IUPAC |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
Clé InChI |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
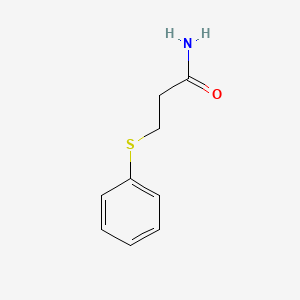
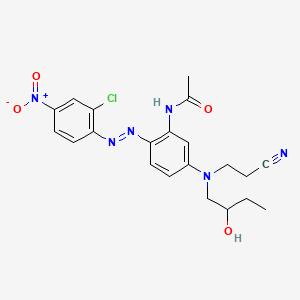
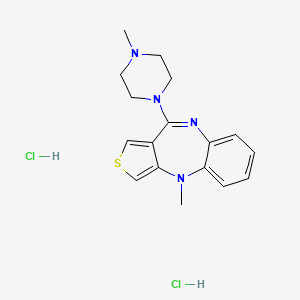
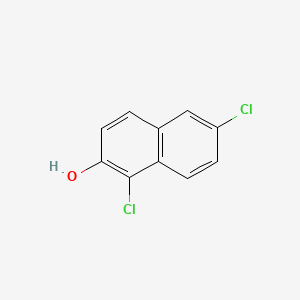
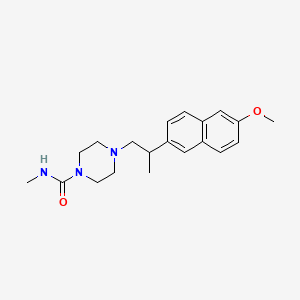
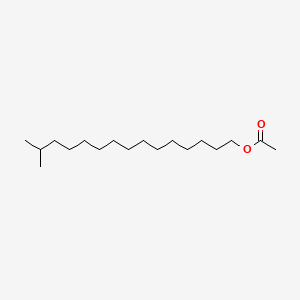
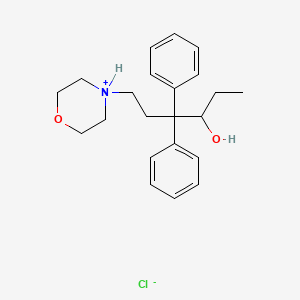
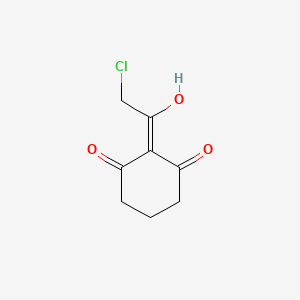
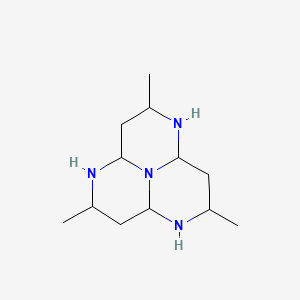
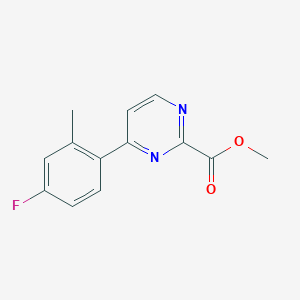
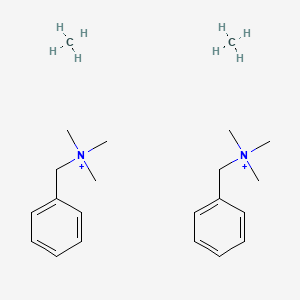
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
